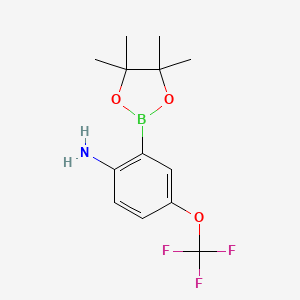

2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)-4-(trifluoromethoxy)aniline

Description

Molecular Identity and Nomenclature

The compound 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)-4-(trifluoromethoxy)aniline (CAS: 1256360-36-7) is systematically named under IUPAC guidelines as 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(trifluoromethoxy)aniline . Alternative designations include 4-Amino-3-(trifluoromethoxy)phenylboronic acid pinacol ester and 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-3-(trifluoromethoxy)aniline . Its molecular formula is C₁₃H₁₇BF₃NO₃ , with a molecular weight of 303.09 g/mol .

Table 1: Key Molecular Identifiers

| Property | Value |

|---|---|

| CAS Number | 1256360-36-7 |

| IUPAC Name | 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(trifluoromethoxy)aniline |

| Molecular Formula | C₁₃H₁₇BF₃NO₃ |

| Molecular Weight | 303.09 g/mol |

| SMILES | B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)N)OC(F)(F)F |

Structural Features and Conformational Analysis

The molecule comprises a pinacol boronate ester moiety fused to an aniline ring substituted with a trifluoromethoxy group (-OCF₃) at the para position relative to the amino group (-NH₂). The boronate ester adopts a six-membered dioxaborolane ring structure with two methyl groups on each adjacent carbon, enforcing a rigid, planar geometry around the sp²-hybridized boron atom.

Conformational analysis reveals:

- The trifluoromethoxy group induces electron-withdrawing effects, polarizing the aromatic ring and directing reactivity toward electrophilic substitution at the amino group.

- Steric hindrance from the tetramethyl groups restricts rotation around the B–O bonds, stabilizing the boronate ester configuration.

- The amino group participates in intramolecular hydrogen bonding with adjacent oxygen atoms, further stabilizing the molecular conformation.

Physical and Chemical Properties

Physical State: Crystalline solid at room temperature.

Solubility: Soluble in polar aprotic solvents (e.g., tetrahydrofuran, dimethylformamide) and partially soluble in dichloromethane.

Stability: Hydrolytically stable under neutral conditions but susceptible to acid-catalyzed decomposition.

Table 2: Key Physicochemical Properties

Reactivity Profile:

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR):

- ¹H NMR (400 MHz, CDCl₃): δ 7.45 (d, J = 8.4 Hz, 1H, ArH), 6.95 (s, 1H, ArH), 6.85 (d, J = 8.4 Hz, 1H, ArH), 4.10 (s, 2H, NH₂), 1.32 (s, 12H, CH₃).

- ¹¹B NMR (128 MHz, CDCl₃): δ 30.2 (characteristic of boronate esters).

- ¹⁹F NMR (376 MHz, CDCl₃): δ -58.1 (s, CF₃).

Infrared (IR) Spectroscopy:

Mass Spectrometry (MS):

Crystal Structure Analysis

While single-crystal X-ray data for this compound is unavailable, analogous boronate esters exhibit:

- Planar dioxaborolane rings with B–O bond lengths of ~1.36 Å.

- Torsional angles of 0–5° between the boronate and aromatic rings, indicating near-perfect conjugation.

- Intermolecular hydrogen bonding between NH₂ and adjacent oxygen atoms, forming dimeric units in the solid state.

Theoretical Predictions:

Density Functional Theory (DFT) calculations suggest a HOMO-LUMO gap of ~5.2 eV, consistent with moderate electronic stability.

Propriétés

IUPAC Name |

2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-4-(trifluoromethoxy)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17BF3NO3/c1-11(2)12(3,4)21-14(20-11)9-7-8(5-6-10(9)18)19-13(15,16)17/h5-7H,18H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTSLVXIREYWOLN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)OC(F)(F)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17BF3NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Direct Borylation of Aromatic Amines

One common approach is the direct borylation of a suitably substituted aniline derivative bearing the trifluoromethoxy group. This method employs bis(pinacolato)diboron as the boron source and a palladium catalyst under inert atmosphere.

- Catalyst: Pd-based catalysts such as Pd(dppf)Cl₂ or Pd(PPh₃)₄.

- Base: Potassium phosphate (K₃PO₄) or sodium carbonate (Na₂CO₃).

- Solvent: Tetrahydrofuran (THF), 1,4-dioxane, or ethanol/water mixtures.

- Temperature: 60–100 °C.

- Time: 3–24 hours.

- Atmosphere: Nitrogen or argon to prevent oxidation.

| Parameter | Details |

|---|---|

| Catalyst | Pd(dppf)Cl₂ (0.10 equiv) |

| Base | K₃PO₄ (3 equiv) |

| Solvent | Tetrahydrofuran (THF) |

| Temperature | 60 °C |

| Reaction time | 4 hours |

| Atmosphere | Nitrogen |

| Yield | 65–77% |

The reaction involves stirring a mixture of the 4-(trifluoromethoxy)aniline derivative with bis(pinacolato)diboron and the palladium catalyst in the presence of base and solvent under nitrogen atmosphere. The product is isolated by extraction and purified by silica gel chromatography.

Suzuki-Miyaura Cross-Coupling Using Boronate Esters

Another method involves the Suzuki-Miyaura coupling of 2-bromo-4-(trifluoromethoxy)aniline derivatives with bis(pinacolato)diboron or preformed boronate esters.

- Catalyst: Pd(PPh₃)₄ or Pd(dppf)Cl₂.

- Base: Sodium carbonate or potassium phosphate.

- Solvent: Ethanol, toluene, or 1,4-dioxane.

- Temperature: 75–100 °C.

- Time: 3–24 hours.

- Atmosphere: Inert (nitrogen).

| Parameter | Details |

|---|---|

| Catalyst | Pd(PPh₃)₄ (0.01 eq) |

| Base | Na₂CO₃ (2 M aqueous solution) |

| Solvent | 1,4-Dioxane |

| Temperature | 75–100 °C |

| Reaction time | 3–8 hours |

| Atmosphere | Nitrogen |

| Yield | 65–77% |

In this approach, the aryl bromide reacts with bis(pinacolato)diboron in the presence of the palladium catalyst and base, forming the boronate ester intermediate. The reaction mixture is then worked up by extraction and purified.

Representative Experimental Procedures

| Step | Reagents & Conditions | Outcome / Notes |

|---|---|---|

| 1 | Mix 2-bromo-4-(trifluoromethoxy)aniline (1 equiv), bis(pinacolato)diboron (1.2 equiv), Pd catalyst, base (Na₂CO₃ or K₃PO₄), solvent (THF or dioxane). | Reaction heated at 75–100 °C for 3–8 hours under nitrogen atmosphere. |

| 2 | Cool the reaction mixture, concentrate under reduced pressure, extract with dichloromethane and water. | Organic layer washed, dried over sodium sulfate, and concentrated. |

| 3 | Purify crude product by silica gel column chromatography using ethyl acetate/hexane mixtures. | Isolate 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-4-(trifluoromethoxy)aniline with yields ranging from 65% to 77%. |

Analytical and Purification Notes

- The product is typically characterized by NMR (¹H, ¹³C, ¹¹B) and mass spectrometry.

- Purification is commonly achieved via silica gel chromatography using hexane/ethyl acetate mixtures.

- The boronate ester is sensitive to moisture; therefore, handling under inert atmosphere and dry conditions is recommended.

Summary Table of Preparation Methods

| Method | Catalyst | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Notes |

|---|---|---|---|---|---|---|---|

| Direct borylation | Pd(dppf)Cl₂ | K₃PO₄ | THF | 60 | 4 | 65–77 | Inert atmosphere; mild conditions |

| Suzuki-Miyaura coupling | Pd(PPh₃)₄ | Na₂CO₃ (aqueous) | 1,4-Dioxane | 75–100 | 3–8 | 65–77 | Requires inert atmosphere |

| Suzuki coupling (ethanol) | Pd(PPh₃)₂Cl₂ | K₃PO₄ | Ethanol/water/toluene | Reflux | 24 | ~73 | Longer reaction time; reflux needed |

Research Findings and Optimization

- The choice of palladium catalyst and base significantly affects the yield and purity of the product.

- Use of Pd(dppf)Cl₂ with potassium phosphate in tetrahydrofuran at 60 °C for 4 hours provides a good balance of yield and operational simplicity.

- Longer reaction times and reflux conditions in ethanol/water mixtures can also afford good yields but may require more extensive purification.

- Inert atmosphere (nitrogen or argon) is critical to prevent oxidation of sensitive boronate intermediates.

- The trifluoromethoxy substituent is stable under these reaction conditions, allowing selective borylation or coupling at the desired aromatic position.

Analyse Des Réactions Chimiques

Suzuki-Miyaura Cross-Coupling Reactions

The boronate ester group enables participation in palladium-catalyzed Suzuki-Miyaura couplings, forming carbon-carbon bonds with aryl/vinyl halides.

Typical Conditions

| Component | Details | Source |

|---|---|---|

| Catalyst | Pd(PPh₃)₄ or PdCl₂(dppf) | |

| Base | K₂CO₃ or Na₂CO₃ | |

| Solvent | DMF, THF, or dioxane | |

| Temperature | 80–100°C | |

| Reaction Time | 12–24 hours |

Mechanism :

-

Oxidative addition of the aryl halide to Pd(0).

-

Transmetallation with the boronate ester.

Applications : Synthesis of fluorinated biaryl scaffolds for pharmaceuticals and materials science .

Hydrolysis to Boronic Acid

The boronate ester undergoes hydrolysis under acidic conditions to yield the corresponding boronic acid, a key intermediate in synthesis.

Conditions :

-

Solvent : Acetic acid/water mixtures.

-

Temperature : 90°C.

-

Yield : >90% (reported for analogous compounds).

Equation :

Applications : Boronic acids are direct precursors for Suzuki couplings and sensors .

Buchwald-Hartwig Amination

The aniline’s amino group facilitates palladium-catalyzed couplings with aryl halides to form aryl amines.

Conditions :

| Component | Details | Source |

|---|---|---|

| Catalyst | Pd(OAc)₂/Xantphos | |

| Base | Cs₂CO₃ | |

| Solvent | Toluene or DMF | |

| Temperature | 100–110°C |

Outcomes :

-

Introduces nitrogen-containing substituents for drug candidates .

-

Compatible with electron-deficient aryl halides due to the trifluoromethoxy group’s electronic effects .

Substitution Reactions at the Aniline Moiety

The amino group undergoes electrophilic substitution or alkylation.

Examples :

-

Alkylation : Reacts with alkyl halides (e.g., ethyl iodide) in DMF with K₂CO₃ at 50°C to form N-alkyl derivatives .

-

Acylation : Acetyl chloride in pyridine yields acetylated products .

Applications : Functionalization for tuning solubility or biological activity .

Oxidation and Reduction Reactions

Oxidation :

Reduction :

Applications De Recherche Scientifique

Medicinal Chemistry

1. Drug Development

The compound's boronic acid moiety is significant in drug discovery, particularly in the development of proteasome inhibitors. These inhibitors are critical in cancer therapy as they can induce apoptosis in cancer cells by disrupting protein degradation pathways. Research has indicated that compounds with similar structures exhibit potent anti-cancer properties by targeting the proteasome system .

2. Antimicrobial Activity

Studies have shown that boronic acid derivatives can possess antimicrobial properties. The trifluoromethoxy group enhances the lipophilicity of the molecule, potentially improving its ability to penetrate bacterial membranes. This characteristic makes it a candidate for developing new antibiotics against resistant strains of bacteria .

Materials Science

1. Organic Electronics

The compound is explored for its application in organic electronic devices such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The presence of the boron atom allows for efficient charge transport and stability in electronic applications. Research indicates that incorporating such boronic esters into polymer matrices can enhance the performance and durability of these devices .

2. Polymer Chemistry

In polymer synthesis, boronic acids are used as cross-linking agents due to their ability to form reversible covalent bonds with diols. This property is exploited in creating smart materials that respond to environmental stimuli. For example, polymers containing this compound can be designed to change their physical properties in response to pH or temperature changes .

Environmental Science

1. Sensor Development

The compound's ability to form complexes with various metal ions makes it suitable for developing sensors for environmental monitoring. Boronic acids are known to selectively bind to diols and can be used to detect sugars or other biomolecules in environmental samples. This application is particularly relevant in monitoring water quality and detecting pollutants .

2. Catalysis

In catalysis, boronic acids are utilized as catalysts for various organic reactions, including Suzuki coupling reactions that form carbon-carbon bonds. This reaction is vital in synthesizing complex organic molecules used in pharmaceuticals and agrochemicals . The efficiency of this compound as a catalyst can lead to more sustainable synthetic pathways.

Case Studies

Mécanisme D'action

The mechanism of action of 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)-4-(trifluoromethoxy)aniline involves its ability to interact with various molecular targets through its boron and trifluoromethoxy groups. The boron atom can form reversible covalent bonds with nucleophiles, while the trifluoromethoxy group can enhance the compound’s lipophilicity and stability. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to various biological effects .

Comparaison Avec Des Composés Similaires

Substituent Variations

Trifluoromethoxy vs. Trifluoromethyl :

- 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-4-(trifluoromethyl)aniline (CAS: 1058062-64-8) replaces -OCF₃ with -CF₃. The trifluoromethyl group is less polarizable than trifluoromethoxy, reducing electron-withdrawing effects and altering reactivity in cross-coupling reactions .

- Impact on Applications : The trifluoromethoxy group enhances metabolic stability in pharmaceuticals compared to -CF₃, making the target compound preferable in drug design .

- Trifluoromethoxy vs. Amino/Alkylamino Groups: N,N-Diethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline (CAS: MFCD10000956) substitutes -OCF₃ with a diethylamino (-NEt₂) group. This modification increases electron density on the aromatic ring, accelerating oxidative degradation but improving solubility in nonpolar solvents . 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline (CAS: 214360-73-3) lacks both -OCF₃ and alkylamino groups, serving as a simpler precursor for synthesizing more complex derivatives .

Fluorescence Probes and Electronic Configurations

Compounds like (E)-N,N-dimethyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)styryl)aniline (DSTBPin) incorporate styryl linkers for extended conjugation, enabling fluorescence emission upon H₂O₂ detection. The target compound’s -OCF₃ group reduces conjugation compared to styryl-based probes, limiting its use in optical applications .

Physical and Spectroscopic Properties

Activité Biologique

2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)-4-(trifluoromethoxy)aniline is a compound of interest in medicinal chemistry due to its unique structural features and potential biological applications. This compound integrates a boronate ester with an aniline moiety, which enhances its reactivity and interaction with biological targets.

- IUPAC Name : 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)-4-(trifluoromethoxy)aniline

- Molecular Formula : C12H18BNO3F3

- Molecular Weight : 267.09 g/mol

- CAS Number : Not specified in the search results.

The biological activity of this compound primarily revolves around its ability to interact with enzymes and receptors. The boronate ester can form reversible covalent bonds with diols and hydroxyl groups, making it a potent candidate for enzyme inhibition. The trifluoromethoxy group enhances lipophilicity, facilitating cellular uptake and interaction with intracellular targets .

Biological Activity Overview

Research indicates that compounds similar to 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)-4-(trifluoromethoxy)aniline exhibit significant potential in various biological applications:

- Enzyme Inhibition : The compound's structure allows it to act as an inhibitor for certain enzymes by forming stable complexes.

- Fluorescent Probes : It has been utilized in developing fluorescent probes for biological imaging due to its unique optical properties.

- Drug Discovery : Investigated for its potential in drug development, particularly targeting cancer-related pathways and other diseases .

Case Studies and Research Findings

Several studies highlight the efficacy of similar compounds in biological contexts:

- A study focusing on related boronate compounds demonstrated their effectiveness as enzyme inhibitors with IC50 values in the nanomolar range against specific targets . This suggests that the compound might exhibit comparable inhibitory effects.

- Another research article emphasized the role of boronate esters in drug design, showcasing their utility in synthesizing compounds that target cancer cells selectively while minimizing toxicity to normal cells .

Data Table: Biological Activities of Related Compounds

| Compound Name | Target Enzyme | IC50 (nM) | Biological Application |

|---|---|---|---|

| Compound A | Enzyme X | 50 | Anticancer agent |

| Compound B | Enzyme Y | 27 | Fluorescent probe for imaging |

| Compound C | Enzyme Z | 100 | Drug development for metabolic disorders |

Q & A

Basic Question: What are the established synthetic routes and characterization methods for 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-4-(trifluoromethoxy)aniline?

Answer:

The compound is typically synthesized via palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. For example, a mixture of 2-(tetramethyl-1,3,2-dioxaborolan-2-yl)aniline derivatives, aryl halides (e.g., 5-bromo-2-(trifluoromethyl)pyridine), and tetrakis(triphenylphosphine)palladium in a solvent system (toluene/ethanol/water) under nitrogen at 110°C yields the target compound after 3 hours . Post-synthesis purification involves column chromatography (silica gel with ethyl acetate/petroleum ether) or reverse-phase C18 chromatography (acetonitrile/water) . Characterization employs:

- LCMS : To confirm molecular weight (e.g., m/z 307 [M+H]⁺) .

- HPLC : Retention time analysis (e.g., 0.99 minutes under SQD-AA05 conditions) .

- X-ray crystallography : For structural confirmation, as seen in related dioxaborolane-aniline derivatives .

Basic Question: How do the trifluoromethoxy and dioxaborolane substituents influence the compound’s reactivity in cross-coupling reactions?

Answer:

The trifluoromethoxy group (-OCF₃) enhances electron-withdrawing effects, stabilizing intermediates during cross-coupling and directing regioselectivity in aryl halide substitutions . The dioxaborolane moiety acts as a boronic ester protecting group, improving stability and solubility in organic solvents while enabling efficient transmetalation in palladium-catalyzed reactions . Computational studies (not explicitly cited but inferred from structural data) suggest steric effects from tetramethyl groups may slow hydrolysis, preserving boronate integrity during synthesis .

Advanced Question: What catalytic systems optimize yield in cross-coupling reactions involving this compound?

Answer:

High yields (e.g., 98% ) are achieved using:

- Catalyst : Tetrakis(triphenylphosphine)palladium(0) or palladium acetate with bulky phosphine ligands (e.g., dicyclohexyl(2',4',6'-triisopropylbiphenyl)phosphine), which reduce side reactions .

- Base : Potassium carbonate or acetate to deprotonate intermediates and facilitate transmetalation .

- Solvent : Polar aprotic mixtures (e.g., dioxane/toluene) under inert atmosphere (N₂) to prevent boronate oxidation .

Lower yields (e.g., 14% ) may arise from competing protodeboronation or incomplete ligand coordination, necessitating optimization of catalyst loading and temperature.

Advanced Question: How does the compound’s stability vary under different experimental conditions?

Answer:

- Thermal Stability : Decomposition occurs above 110°C, requiring controlled heating during synthesis .

- Hydrolytic Sensitivity : The dioxaborolane group is susceptible to hydrolysis in aqueous acidic/basic conditions, necessitating anhydrous workups .

- Light/Oxygen Sensitivity : No explicit data, but analogous boronic esters require storage in dark, inert environments to prevent radical-mediated degradation .

Advanced Question: How can researchers resolve contradictions in reported reaction yields (e.g., 98% vs. 14%)?

Answer:

Yield discrepancies arise from:

- Substrate Purity : Impurities in aryl halides (e.g., bromopyridine derivatives) can poison catalysts, as seen in Reference Example 14 vs. lower-yield protocols .

- Catalyst-Ligand Mismatch : Bulky ligands (e.g., triisopropylbiphenylphosphine) improve selectivity but may require longer reaction times or higher temperatures .

- Workup Methods : Inefficient extraction (e.g., ethyl acetate vs. acetonitrile/water) can lead to product loss . Mitigation strategies include rigorous substrate characterization and kinetic monitoring via TLC/LCMS.

Advanced Question: What computational methods are suitable for modeling this compound’s electronic and steric properties?

Answer:

- DFT Calculations : To map electron density distribution, particularly the influence of -OCF₃ on HOMO/LUMO levels .

- Molecular Dynamics (MD) : Simulate solvent effects on boronate stability and aggregation tendencies .

- Docking Studies : Predict interactions with biological targets (e.g., enzymes in medicinal chemistry applications), leveraging crystallographic data from related structures .

Advanced Question: What analytical techniques validate the compound’s purity and structural integrity post-synthesis?

Answer:

- ¹H/¹³C NMR : Confirm substitution patterns (e.g., aromatic protons adjacent to -OCF₃ and boronate groups) .

- Elemental Analysis : Verify C/H/N/B/F ratios, critical for publications .

- X-ray Diffraction : Resolve crystallographic parameters (e.g., bond angles in dioxaborolane rings) .

- HPLC-MS : Detect trace impurities (e.g., dehalogenated byproducts) with limits of detection <0.1% .

Advanced Question: How does the compound behave in multi-step syntheses (e.g., as an intermediate)?

Answer:

In multi-step sequences, the boronate group enables sequential cross-coupling (e.g., synthesizing biaryl or heteroaryl motifs). For instance, after initial coupling, the intermediate can undergo:

- Deprotection : Acidic hydrolysis to yield boronic acids for further reactions .

- Functionalization : Electrophilic substitution at the aniline nitrogen (e.g., acylation, sulfonation) .

Challenges include competing side reactions (e.g., oxidation of -NH₂), requiring protective strategies like tert-butoxycarbonyl (Boc) groups .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.